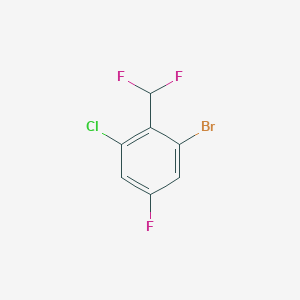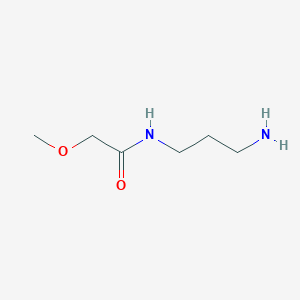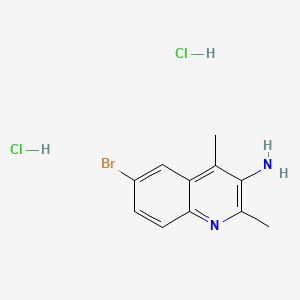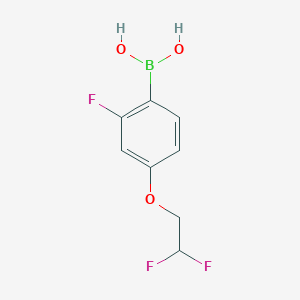
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluorine and difluoroethoxy groups. These substitutions impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. Additionally, advancements in continuous flow chemistry have enabled more efficient and cost-effective production of boronic acids on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry: (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The unique electronic properties of this compound make it a candidate for the development of inhibitors targeting specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its reactivity and stability make it suitable for various applications in material science .
Mecanismo De Acción
The mechanism of action of (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes through reversible covalent bonding .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the fluorine and difluoroethoxy substitutions.
(4-Fluorophenyl)boronic Acid: Similar structure but without the difluoroethoxy group.
(4-(2,2-Difluoroethoxy)phenyl)boronic Acid: Lacks the additional fluorine substitution on the aromatic ring.
Uniqueness: The presence of both fluorine and difluoroethoxy groups in (4-(2,2-Difluoroethoxy)-2-fluorophenyl)boronic acid imparts unique electronic properties that enhance its reactivity and stability. These substitutions make it a more versatile reagent in organic synthesis compared to simpler boronic acids .
Propiedades
Fórmula molecular |
C8H8BF3O3 |
|---|---|
Peso molecular |
219.96 g/mol |
Nombre IUPAC |
[4-(2,2-difluoroethoxy)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3/c10-7-3-5(15-4-8(11)12)1-2-6(7)9(13)14/h1-3,8,13-14H,4H2 |
Clave InChI |
HKBCAPHLUCOTIM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OCC(F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


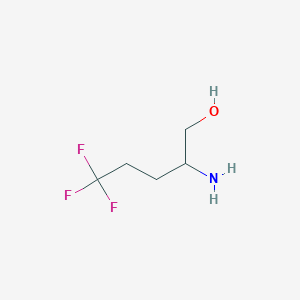
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)



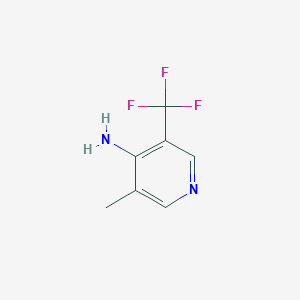
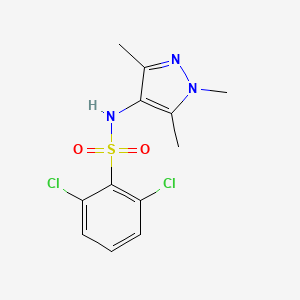
![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)
